molecular formula C19H21N3O4S B4084950 methyl [4-({[4-(2-furoyl)-1-piperazinyl]carbonothioyl}amino)phenyl]acetate

methyl [4-({[4-(2-furoyl)-1-piperazinyl]carbonothioyl}amino)phenyl]acetate

Katalognummer B4084950
Molekulargewicht: 387.5 g/mol
InChI-Schlüssel: SKVINXVLEFLIMC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl [4-({[4-(2-furoyl)-1-piperazinyl]carbonothioyl}amino)phenyl]acetate, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) and is currently being studied for its potential use in the treatment of various types of cancer and autoimmune diseases.

Wirkmechanismus

Methyl [4-({[4-(2-furoyl)-1-piperazinyl]carbonothioyl}amino)phenyl]acetate works by selectively inhibiting the activity of BTK, a key enzyme in the B-cell receptor signaling pathway that is involved in the proliferation and survival of cancer cells and the activation of immune cells. By blocking BTK activity, this compound can induce apoptosis in cancer cells and reduce inflammation and autoimmune responses in the body.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in preclinical studies. In cancer cells, this compound can induce apoptosis and inhibit the proliferation and survival of cancer cells. In animal models, this compound can reduce inflammation and autoimmune responses, as well as improve disease symptoms in models of multiple sclerosis and lupus.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of methyl [4-({[4-(2-furoyl)-1-piperazinyl]carbonothioyl}amino)phenyl]acetate is its high selectivity for BTK, which reduces the risk of off-target effects and toxicity. However, this compound has a relatively short half-life in the body, which may limit its effectiveness in clinical settings. Additionally, this compound has not yet been tested in clinical trials, so its safety and efficacy in humans is not yet known.

Zukünftige Richtungen

There are a number of future directions for research on methyl [4-({[4-(2-furoyl)-1-piperazinyl]carbonothioyl}amino)phenyl]acetate. One area of interest is the potential use of this compound in combination with other therapies, such as chemotherapy or immunotherapy, to enhance its effectiveness in treating cancer. Another area of interest is the development of more potent and selective BTK inhibitors that may be more effective than this compound. Finally, additional preclinical studies are needed to better understand the safety and efficacy of this compound in humans, and to identify potential biomarkers that may predict response to treatment.

Wissenschaftliche Forschungsanwendungen

Methyl [4-({[4-(2-furoyl)-1-piperazinyl]carbonothioyl}amino)phenyl]acetate has been studied extensively for its potential use in the treatment of various types of cancer and autoimmune diseases, including chronic lymphocytic leukemia, mantle cell lymphoma, and multiple sclerosis. In preclinical studies, this compound has been shown to inhibit BTK activity and induce apoptosis in cancer cells, as well as reduce inflammation and autoimmune responses in animal models.

Eigenschaften

IUPAC Name

methyl 2-[4-[[4-(furan-2-carbonyl)piperazine-1-carbothioyl]amino]phenyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4S/c1-25-17(23)13-14-4-6-15(7-5-14)20-19(27)22-10-8-21(9-11-22)18(24)16-3-2-12-26-16/h2-7,12H,8-11,13H2,1H3,(H,20,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKVINXVLEFLIMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC=C(C=C1)NC(=S)N2CCN(CC2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl [4-({[4-(2-furoyl)-1-piperazinyl]carbonothioyl}amino)phenyl]acetate
Reactant of Route 2
Reactant of Route 2
methyl [4-({[4-(2-furoyl)-1-piperazinyl]carbonothioyl}amino)phenyl]acetate
Reactant of Route 3
methyl [4-({[4-(2-furoyl)-1-piperazinyl]carbonothioyl}amino)phenyl]acetate
Reactant of Route 4
methyl [4-({[4-(2-furoyl)-1-piperazinyl]carbonothioyl}amino)phenyl]acetate
Reactant of Route 5
methyl [4-({[4-(2-furoyl)-1-piperazinyl]carbonothioyl}amino)phenyl]acetate
Reactant of Route 6
methyl [4-({[4-(2-furoyl)-1-piperazinyl]carbonothioyl}amino)phenyl]acetate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.